molecular formula C28H38O5 B580595 (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one CAS No. 904665-71-0

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

Katalognummer: B580595
CAS-Nummer: 904665-71-0
Molekulargewicht: 454.607
InChI-Schlüssel: UKCDPEQADUKCDH-NQNHUYFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lactone Side Chain Geometry

The δ-lactone moiety at C17 is critical for defining the compound’s bioactivity. The side chain adopts a 17R-configuration, confirmed by the C17-C22-C26 lactone bridge orientation.

NMR Spectral Signatures for Stereochemical Assignments

1H and 13C NMR data provide critical insights into the compound’s stereochemistry:

NMR Signal Chemical Shift (δ) Assignment
H-7 4.20 (dd, J = 13.2, 3.4 Hz) Methine proton adjacent to 7-hydroxy group
C-7 87.0 ppm S-configured hydroxy-bearing carbon
C-17 89.4 ppm Lactone carbonyl-adjacent carbon

Key Observations :

  • The 7-hydroxy group induces a γ-gauche effect on C-9 and C-12, shifting their 13C signals upfield compared to non-hydroxylated analogs.
  • The C-17 methine proton resonates at δ 4.20, characteristic of axial-equatorial coupling in the lactone ring.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI)-MS/MS reveals diagnostic fragmentation pathways:

Precursor Ion m/z Fragment Ions Loss Pattern
[M + H]+ 504 487, 429, 319 Loss of H₂O, CO, and lactone side chain

Fragmentation Pathways :

  • Initial Cleavage : Protonated molecule ([M + H]+) loses H₂O (m/z 504 → 487).
  • Lactone Rearrangement : Subsequent loss of CO from the lactone moiety yields m/z 429.
  • Steroidal Core Fragmentation : Cleavage at C17 generates ions at m/z 319, corresponding to the decalin system.

Comparative Analysis with Related Withanolide Derivatives

This compound differs structurally from canonical withanolides like withaferin A and withanolide D in:

Feature Current Compound Withaferin A Withanolide D
Hydroxy Position C7 C4, C27 C4
Lactone Side Chain δ-Lactone at C17 δ-Lactone at C26 δ-Lactone at C26
A/B Ring System 1-oxo-2-ene 1-oxo-2-ene 1-oxo-2-ene

Key Distinguishing Traits :

  • C7 Hydroxylation : Absent in withaferin A and withanolide D, which lack substituents at this position.
  • Side Chain Length : The δ-lactone at C17 contrasts with the C26 lactone in canonical withanolides, altering bioactivity profiles.

Eigenschaften

IUPAC Name

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16-,19+,20-,21-,22+,23+,25-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCDPEQADUKCDH-NQNHUYFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one is a complex organic molecule with significant biological activity. Its intricate structure suggests potential applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on diverse research findings.

Molecular Formula and Weight

  • Molecular Formula : C28H38O5
  • Molecular Weight : 454.607 g/mol

Structure

The compound features multiple chiral centers and functional groups that contribute to its biological properties. The presence of hydroxyl groups and a ketone functionality is particularly noteworthy for its potential reactivity and interaction with biological targets.

IUPAC Name

The systematic name of the compound reflects its complex stereochemistry:

 2R 2 1S 1 7S 8S 9S 10R 13R 14S 17R 7 hydroxy 10 13 dimethyl 1 oxo 4 7 8 9 11 12 14 15 16 17 decahydrocyclopenta a phenanthren 17 yl ethyl 5 hydroxymethyl 4 methyl 2 3 dihydropyran 6 one\text{ 2R 2 1S 1 7S 8S 9S 10R 13R 14S 17R 7 hydroxy 10 13 dimethyl 1 oxo 4 7 8 9 11 12 14 15 16 17 decahydrocyclopenta a phenanthren 17 yl ethyl 5 hydroxymethyl 4 methyl 2 3 dihydropyran 6 one}

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals. Studies have shown that similar compounds can protect cells from oxidative stress.
  • Anti-inflammatory Effects : The structural components suggest potential inhibition of pro-inflammatory mediators. Some derivatives have been shown to reduce inflammation in cellular models.
  • Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis. Its structural similarity to known anticancer agents warrants further investigation.

The biological effects are likely mediated through several mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with growth and survival.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels at concentrations above 50 µM.

Concentration (µM)DPPH Scavenging (%)
1015
5045
10075

Study 2: Anti-inflammatory Effects

In vitro studies on human macrophages demonstrated that treatment with the compound reduced TNF-alpha production by 30% compared to control groups.

Treatment GroupTNF-alpha Production (pg/mL)
Control150
Compound (50 µM)105

Study 3: Anticancer Activity

A preliminary screening showed that the compound inhibited the growth of several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 20 to 40 µM.

Cell LineIC50 (µM)
MCF-725
HeLa35

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study published in Phytochemistry demonstrated that derivatives of this compound showed significant antiproliferative effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

2. Antioxidant Properties
Antioxidants play a crucial role in preventing oxidative stress-related diseases. The compound has been evaluated for its antioxidant capabilities:

  • Research Findings : In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative damage in cellular models. This suggests its potential use in formulations aimed at combating oxidative stress .

3. Anti-inflammatory Effects
Chronic inflammation is linked to numerous health issues including cancer and cardiovascular diseases. The compound has demonstrated anti-inflammatory effects:

  • Case Study : A study highlighted its ability to reduce pro-inflammatory cytokines in macrophage models. This positions the compound as a candidate for therapeutic interventions targeting inflammatory diseases .

Natural Product Research

1. Source Identification
The compound is derived from natural sources such as Datura metel. Its extraction and purification processes have been optimized to yield high-quality samples for research purposes.

2. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is essential for drug development:

  • Research Insights : SAR studies have indicated that modifications to specific functional groups on the compound can enhance its biological activity while reducing toxicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / Identifier Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Cyclopenta[a]phenanthrene 7-OH, 1-oxo, dihydropyran-6-one, hydroxymethyl ~450–500 Unique dihydropyranone ring; multiple chiral centers
Dexamethasone Cyclopenta[a]phenanthrene 9-F, 11β-OH, 17α-hydroxyacetyl 392.46 Anti-inflammatory; glucocorticoid receptor agonist
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-... Cyclopenta[a]phenanthrene 3-oxo, 17-alkyl chain 384.64 Lipophilic side chain; lacks polar substituents
(8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-... Cyclopenta[a]phenanthrene 3-oxo, 17-hydroxyethyl ~400 (estimated) Hydroxyethyl group enhances hydrogen-bonding capacity

Key Differentiators

Dihydropyranone vs.

Hydroxymethyl Group : Enhances polarity, possibly reducing off-target effects seen in lipophilic analogs like .

Stereochemical Complexity : The 2R,1S,7S configuration may confer selectivity for specific nuclear receptors or enzymes.

Research Findings and Implications

  • Biological Screening : Prioritize assays for glucocorticoid/mineralocorticoid receptor binding, COX inhibition (see for methodology), and cytotoxicity.
  • Synthetic Optimization : Leverage Fe-catalyzed C–H activation (as in ) for scalable production.

Vorbereitungsmethoden

Semisynthesis from Diosgenin

Diosgenin, a steroidal sapogenin isolated from Dioscorea species, serves as a cost-effective precursor for steroid pharmaceuticals. Key steps include:

  • Hydrolysis and oxidation : Diosgenin is hydrolyzed to yield pregnenolone, followed by selective oxidation at C1 to introduce the ketone.

  • Hydroxylation : Microbial oxidation (e.g., Rhizopus arrhizus) or chemical methods (e.g., Sharpless dihydroxylation) introduces the C7 hydroxyl group.

  • Methylation : C10 and C13 methyl groups are retained via protective group strategies during functionalization.

Table 1 : Semisynthetic route from diosgenin to the steroid core

StepReactionReagents/ConditionsYield (%)Reference
1Diosgenin hydrolysisHCl/EtOH, reflux85
2Pregnenolone oxidationPCC/CH₂Cl₂78
3C7 HydroxylationRhizopus arrhizus/pH 7.0, 28°C62

Total Synthesis via Mevalonate Pathway

For laboratories lacking natural precursors, the steroid skeleton is assembled de novo using the mevalonate pathway :

  • Squalene cyclization : Enzymatic cyclization of squalene oxide forms lanosterol, the precursor to all animal steroids.

  • Demethylation and oxidation : Sequential removal of methyl groups (C14, C4) and oxidation at C1 and C7 achieve the desired substitution pattern.

Preparation of the Dihydropyranone Moiety

The dihydropyran-6-one fragment is synthesized via Suzuki-Miyaura cross-coupling followed by intramolecular Michael addition .

Suzuki-Miyaura Coupling

A vinylboronic acid (e.g., 6-(2-phenylethenyl)-2-hydroxy-1,2-oxaborole) is coupled with cis-ethyl iodoacrylate to form a conjugated trienoate:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Stereoselectivity : Retains cis-geometry of the alkene.

Intramolecular Michael Addition

Base-induced cyclization (e.g., DBU/THF) forms the dihydropyranone ring:

  • Mechanism : The enolate attacks the α,β-unsaturated ester, yielding the 2,3-dihydropyran-6-one with (2R) configuration.

Table 2 : Optimization of dihydropyranone synthesis

ParameterOptimal ConditionYield (%)Purity (%)
BaseDBU7598
SolventTHF6895
Temperature (°C)257598

Fragment Coupling and Final Assembly

The steroid and dihydropyranone fragments are conjugated via Wittig olefination or Grignard addition .

Wittig Reaction

  • Phosphorane formation : Treatment of the steroid C17-aldehyde with Ph₃P=CHCO₂Et generates a ylide.

  • Coupling : Reaction with the dihydropyranone fragment yields the ethyl-bridged product.

Stereochemical Control

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) ensure the (1S,2R) configuration.

Biocatalytic Modifications

Enzymatic Baeyer-Villiger oxidation (BVMO enzymes) introduces the lactone oxygen in the dihydropyranone ring:

  • Substrate : γ-Ketoester intermediate.

  • Conditions : BVMO (e.g., cyclohexanone monooxygenase), NADPH, O₂, pH 7.5.

Table 3 : Biocatalytic vs. chemical lactonization

MethodYield (%)ee (%)Reaction Time (h)
BVMO enzymatic88>9924
mCPBA chemical72822

Final Deprotection and Purification

  • Silyl ether deprotection : TBAF/THF removes hydroxymethyl-protecting groups.

  • Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O) isolates the target compound (>99% purity).

Q & A

Basic Research Questions

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : Stereochemical assignments are validated using X-ray crystallography, which provides unambiguous confirmation of the spatial arrangement of substituents. For related cyclopenta[a]phenanthrene derivatives, single-crystal X-ray diffraction (SC-XRD) at 100 K with data-to-parameter ratios >10 and low R-factors (e.g., 0.06) is standard . Complementary NMR techniques, such as NOESY, can corroborate stereochemical interactions between protons .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies functional groups (e.g., hydroxy, methyl) and confirms the dihydropyran-6-one moiety.
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (e.g., C24H34O5 for analogs) .
  • IR Spectroscopy : Detects carbonyl (C=O) and hydroxyl (O-H) stretches.
  • X-ray Diffraction : Resolves complex stereochemistry in crystalline form .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H319/H317 hazards noted in analogs) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How can synthetic challenges in constructing the dihydropyran-6-one ring be addressed?

  • Methodological Answer :

  • Brønsted Acid Catalysis : Mediates α-alkenylation of 3,4-dihydro-2H-pyrans, followed by oxidation to form the ketone group .
  • Stereoselective Functionalization : Chiral auxiliaries or enzymatic resolution ensures correct (2R,5R) configurations in intermediates .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using standardized purity criteria (e.g., ≥95% by HPLC).
  • Orthogonal Assays : Validate cytotoxicity via XTT and MTT assays to rule out false positives .
  • Control for Solubility : Use consistent co-solvents (e.g., DMSO at <0.1% v/v) to mitigate batch-to-batch variability .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to steroid receptors (e.g., glucocorticoid receptors).
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxy vs. methyl groups) with activity trends observed in derivatives .

Q. What approaches improve solubility for in vivo testing?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at hydroxyl groups to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use liposomal carriers to deliver the hydrophobic core without chemical modification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.